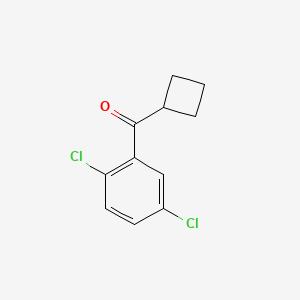

Cyclobutyl 2,5-dichlorophenyl ketone

Description

Contextualizing Cyclobutyl Ketones in Organic Synthesis

Cyclobutane (B1203170) derivatives, including cyclobutyl ketones, are highly valuable building blocks in organic synthesis, largely due to the inherent ring strain of the four-membered carbocycle. researchgate.net This strain facilitates a variety of chemical transformations that are not readily accessible with more stable cyclopentane (B165970) or cyclohexane (B81311) systems. researchgate.net Although stable enough for laboratory handling, cyclobutanes can undergo ring-cleavage reactions under various conditions, including thermal, photochemical, acidic, or basic treatments. researchgate.net

Cyclobutyl ketones, specifically aryl cyclobutyl ketones, serve as readily available precursors for creating more complex molecular architectures. nih.govnih.gov The ketone functional group can be converted into a range of other moieties, such as esters and amides, through reactions like the Baeyer-Villiger oxidation or Beckmann rearrangement. nih.gov Furthermore, the cyclobutane ring itself can be strategically functionalized. Modern synthetic methods, such as palladium-catalyzed C-H functionalization, allow for the stereospecific synthesis of cis-1,3-disubstituted cyclobutanes from cyclobutyl ketone precursors. nih.govnih.govscispace.com These 1,3-disubstituted cyclobutane scaffolds are increasingly sought after in medicinal chemistry because their rigid, puckered geometry can act as a bioisostere for other chemical groups, potentially improving pharmacological properties like metabolic stability and binding efficiency. nih.govnih.gov

Significance of Dichlorinated Phenyl Moieties in Chemical Research

The phenyl group is a foundational aromatic scaffold in organic chemistry, characterized by its hydrophobicity and stable electronic system. nih.gov The addition of chlorine atoms to this ring, creating a dichlorophenyl moiety, significantly alters its physicochemical properties and has profound implications for its application, particularly in drug discovery. More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in pharmaceuticals. bldpharm.com

Overview of Current Research Landscape on Cyclobutyl 2,5-dichlorophenyl Ketone

This compound, also known by its IUPAC name (2,5-dichlorophenyl)(cyclobutyl)methanone, is a specific chemical entity whose research profile is primarily that of a synthetic intermediate or building block rather than a compound studied for its own intrinsic properties. Publicly available, peer-reviewed literature does not extensively detail its synthesis or applications. However, its availability from chemical suppliers indicates its use in research and development.

Based on its structure, the compound is likely synthesized for use in creating larger, more complex molecules, particularly for screening libraries in drug discovery or for agrochemical research. Standard synthetic routes to such aryl ketones, like the Friedel-Crafts acylation, would be applicable. While specific research findings on this exact ketone are sparse, its constituent parts—the reactive cyclobutyl ketone and the modulating dichlorophenyl group—place it firmly within the class of compounds designed as versatile precursors for specialized chemical synthesis.

Compound Data Table Below are the known chemical identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2,5-dichlorophenyl)(cyclobutyl)methanone | - |

| CAS Number | 898791-18-9 | |

| Molecular Formula | C₁₁H₁₀Cl₂O | - |

| Synonym | This compound | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(2,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVVXADOVGGKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642548 | |

| Record name | Cyclobutyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-18-9 | |

| Record name | Cyclobutyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 2,5 Dichlorophenyl Ketone and Analogues

Direct Synthetic Approaches

Direct approaches are characterized by the formation of the bond between the aromatic ring and the cyclobutylcarbonyl group in a key step.

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. blogspot.commiracosta.edukhanacademy.orgkhanacademy.org For the synthesis of cyclobutyl 2,5-dichlorophenyl ketone, this strategy would involve the reaction of 1,4-dichlorobenzene (B42874) with cyclobutanecarbonyl chloride.

The general mechanism commences with the Lewis acid, typically aluminum chloride (AlCl₃), activating the acyl chloride to generate a highly electrophilic acylium ion. khanacademy.org This electrophile is then attacked by the electron-rich aromatic ring. The chlorine substituents on the benzene (B151609) ring are deactivating but ortho, para-directing. blogspot.com Therefore, the acylation of 1,4-dichlorobenzene is expected to occur at the position ortho to one of the chlorine atoms, yielding the desired 2,5-dichlorophenyl substitution pattern.

A key advantage of Friedel-Crafts acylation is that the acyl group product is deactivating, which prevents polyacylation, leading to purer aromatic ketone products compared to the polyalkylation often seen in Friedel-Crafts alkylation reactions. blogspot.com However, a significant amount of the Lewis acid catalyst, often in stoichiometric excess, is required because it complexes with the product ketone. chemicalbook.com

Table 1: Key Parameters in Friedel-Crafts Acylation of 1,4-Dichlorobenzene This table is illustrative, based on general principles of the reaction.

| Parameter | Description | Typical Conditions/Reagents | Reference |

|---|---|---|---|

| Aromatic Substrate | The benzene ring being acylated. | 1,4-Dichlorobenzene | chemicalbook.com |

| Acylating Agent | Source of the acyl group. | Cyclobutanecarbonyl chloride | blogspot.com |

| Catalyst | Lewis acid to activate the acylating agent. | Aluminum chloride (AlCl₃) | blogspot.comchemicalbook.com |

| Stoichiometry | Molar ratio of reactants and catalyst. | Catalyst:Acyl Halide ratio is at least 1.1:1; Substrate:Acyl Halide ratio ranges from 1.2:1 to 8:1. | chemicalbook.com |

| Solvent | Reaction medium. | Often the aromatic substrate itself (if liquid and in excess) or an inert solvent like dichloromethane (B109758) or carbon disulfide. | chemicalbook.com |

While Friedel-Crafts acylation connects a pre-formed cyclobutyl group to the ring, other methods focus on forming the cyclobutane (B1203170) ring itself through alkylation. Direct enolate alkylation is a fundamental transformation but can be challenging for creating cyclic structures. libretexts.org

A notable strategy for constructing cyclobutanone (B123998) structures is the catalytic radical 1,4-C-H alkylation of diazoketones. organic-chemistry.org This process, facilitated by a Co(II)-based metalloradical catalyst, allows for the stereoselective formation of the cyclobutanone ring. The catalyst's effectiveness is enhanced by a D2-symmetric chiral amidoporphyrin ligand, which creates a specific steric and electronic environment for the reaction. organic-chemistry.org

Challenges in direct alkylation often arise from the need for strong bases like lithium diisopropylamide (LDA) to form the enolate, and competition from side reactions. libretexts.org For unsymmetrical ketones, controlling regioselectivity between the kinetic and thermodynamic enolates is crucial. libretexts.org Indirect approaches, such as using more nucleophilic metalloenamines, have been developed to overcome the limitations of direct alkylation with less reactive alkyl halides. nih.gov

Indirect Synthetic Routes via Precursor Transformation

Indirect routes involve the construction of the four-membered cyclobutane ring as a key step, followed by its attachment to the dichlorophenyl moiety, or modification of a precursor that already contains the aromatic group.

Ring expansion reactions provide a powerful method for synthesizing cyclobutanones from smaller, more accessible rings like cyclopropanes. organic-chemistry.org A common approach is the rearrangement of 1-alkynyl cyclopropanols, which can be catalyzed by transition metals like gold(I). psu.edu In this process, the gold catalyst activates the alkyne, promoting the migration of a carbon-carbon σ-bond from the cyclopropane (B1198618) ring to form the expanded cyclobutanone product. psu.edu

Another significant method is the protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols. organic-chemistry.org This reaction can produce cyclobutanone products with α-quaternary stereocenters with high enantioselectivity. It employs the dual catalytic effect of a chiral hydrogen-bond donor (HBD) and hydrogen chloride. The mechanism involves the protonation of the alkene followed by a C-C bond migration to expand the ring. organic-chemistry.org Similarly, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can proceed through a tandem Prins addition/ring expansion to yield bicyclic ketones containing a cyclobutane ring. nih.gov

The [2+2] cycloaddition is arguably the most prevalent and versatile method for synthesizing cyclobutane rings. nih.govkib.ac.cn This reaction involves the combination of two components with π-systems, such as two alkenes, to form a four-membered ring. numberanalytics.com These reactions can be initiated either photochemically or thermally.

Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org These reactions require one of the reacting partners to be conjugated so it can absorb UV light and enter an excited state. libretexts.orgfiveable.me This method is highly valuable as it can produce complex molecular architectures under mild conditions with high regio- and stereoselectivity. fiveable.me The use of visible-light photocatalysts, such as Ru(bipy)₃Cl₂, has emerged as a powerful alternative to high-energy UV light for promoting [2+2] enone cycloadditions. organic-chemistry.org

Thermal [2+2] cycloadditions are also common, especially involving ketenes. libretexts.org Ketenes, which can be generated from acid chlorides, react with alkenes (ketenophiles) to form cyclobutanones. libretexts.org High-pressure conditions can also be used to promote [2+2] cycloaddition reactions, for instance, between sulfonyl allenes and vinyl ethers, to generate cyclobutane scaffolds. ru.nl

Table 2: Comparison of [2+2] Cycloaddition Methods

| Method | Activation | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | UV or Visible Light | Alkene + Alkene, Enone + Alkene | Forms strained rings; can be highly stereoselective; proceeds via excited states. | libretexts.orgfiveable.meresearchgate.net |

| Ketene Thermal Cycloaddition | Heat | Ketene + Alkene/Diene | Forms cyclobutanones directly; regiochemistry is generally straightforward. | libretexts.org |

| Transition Metal-Catalyzed Cycloaddition | Transition Metal Salts (e.g., Cu(I)) | Two unactivated alkenes | Can be advantageous over enone–alkene photocycloaddition; may use visible light. | researchgate.net |

| Hyperbaric Cycloaddition | High Pressure (e.g., 15 kbar) | Allenes + Vinyl Ethers | Effective for certain substrate combinations; can proceed via a dipolar mechanism. | ru.nl |

An alternative, though less common, approach to synthesizing cyclobutanes is through the ring contraction of five-membered heterocycles like pyrrolidines. acs.org This method allows for the stereoselective synthesis of multisubstituted cyclobutanes from readily available pyrrolidine (B122466) precursors. nih.gov

The reaction is mediated by a nitrogen extrusion process. nih.gov The pyrrolidine is first converted into a 1,1-diazene intermediate. acs.orgnih.gov Upon thermal activation, this intermediate expels a molecule of nitrogen (N₂), generating a short-lived 1,4-biradical. This biradical then rapidly undergoes ring closure to form the C-C bond of the cyclobutane ring. acs.orgnih.gov A key feature of this method is its stereospecificity; the stereochemistry of the substituents on the original pyrrolidine ring is often retained in the final cyclobutane product. acs.orgacs.org This "memory of chirality" makes the method valuable for producing enantiopure cyclobutane derivatives. acs.org

Oxidation of Precursor Alcohols

A primary and straightforward method for the synthesis of ketones is the oxidation of corresponding secondary alcohols. For the target compound, this involves the oxidation of (cyclobutyl)(2,5-dichlorophenyl)methanol. This transformation requires the use of an oxidizing agent capable of converting a secondary alcohol to a ketone without over-oxidation or cleavage of the cyclobutane ring.

Common reagents for this purpose include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), and sulfur-based reagents employed in Swern or Moffatt oxidations. The choice of reagent often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | A milder chromium(VI) reagent. | Dichloromethane (DCM) as solvent, room temperature. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine). | Low temperatures (e.g., -78 °C) in a solvent like DCM. |

The general reaction is depicted below: (Image of the oxidation of (cyclobutyl)(2,5-dichlorophenyl)methanol to this compound)

Hydration of Alkyne Precursors

The hydration of alkynes provides another route to ketones. lumenlearning.comlibretexts.org This method, when applied to the synthesis of this compound, would start from a 1-cyclobutyl-2-(2,5-dichlorophenyl)acetylene precursor. The reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. libretexts.org

The addition of water across the triple bond follows Markovnikov's rule, leading to the formation of an enol intermediate. libretexts.org This enol is unstable and rapidly tautomerizes to the more stable ketone product. lumenlearning.comlibretexts.org For internal alkynes where the two substituents on the triple bond are different, a mixture of two isomeric ketones can be formed if the electronic and steric environments of the alkyne carbons are similar. libretexts.orgyoutube.com

Mechanism Snapshot: Alkyne Hydration

Electrophilic addition: The alkyne's π-bond attacks the mercury(II) ion.

Nucleophilic attack: A water molecule attacks the more substituted carbon of the activated alkyne.

Deprotonation: A proton is removed from the resulting oxonium ion.

Tautomerization: The enol intermediate rearranges to the final ketone. lumenlearning.com

Reactions Involving Grignard Reagents with Nitriles

A powerful carbon-carbon bond-forming reaction for ketone synthesis involves the addition of a Grignard reagent to a nitrile. masterorganicchemistry.comlibretexts.org To synthesize this compound, two main pathways are viable:

Reaction of cyclobutylmagnesium halide with 2,5-dichlorobenzonitrile.

Reaction of 2,5-dichlorophenylmagnesium halide with cyclobutyl cyanide.

The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. libretexts.org Subsequent hydrolysis of this salt in an acidic aqueous workup yields the desired ketone. masterorganicchemistry.comlibretexts.org It is crucial that the reaction is worked up under aqueous conditions to facilitate the hydrolysis of the imine intermediate. masterorganicchemistry.com

Table 2: Grignard-Nitrile Reaction for Ketone Synthesis

| Grignard Reagent | Nitrile | Intermediate | Final Product |

|---|---|---|---|

| Cyclobutylmagnesium bromide | 2,5-Dichlorobenzonitrile | Iminomagnesium bromide salt | This compound |

Ozonolysis of Alkenes for Ketone Formation

Ozonolysis is a robust method for cleaving carbon-carbon double bonds to form carbonyl compounds. numberanalytics.comwikipedia.org To generate this compound, a precursor alkene such as 1-cyclobutyl-1-(2,5-dichlorophenyl)ethene would be required.

The reaction proceeds by the addition of ozone across the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The workup conditions determine the final products. A reductive workup (e.g., using zinc dust or dimethyl sulfide) will yield ketones and/or aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids from any aldehydes formed. organic-chemistry.org For a disubstituted alkene carbon, a ketone is the direct product regardless of the workup type.

Hydrolysis, Deprotection, and Oxidative Cleavage Methods (e.g., from Oximes, Imines)

Ketones can be temporarily protected as less reactive functional groups like oximes or imines. The regeneration of the ketone from these derivatives is a key synthetic step. Hydrolysis is the most common method for this deprotection.

Oximes, formed by reacting a ketone with hydroxylamine, can be cleaved back to the parent ketone under various conditions. Mild oxidative cleavage reagents or hydrolysis promoted by acid can efficiently effect this transformation. organic-chemistry.org For instance, treatment with reagents like sodium bisulfite or using transoximation methods can regenerate the ketone. A variety of reagents, including N-bromosaccharin under microwave irradiation, have been shown to be effective for the oxidative cleavage of oximes to their corresponding carbonyl compounds. organic-chemistry.org

Specialized and Mechanistically Driven Syntheses

Beyond general methodologies, specific and mechanistically unique reactions can be employed to synthesize or functionalize cyclobutyl ketones.

Formal γ–C–H Functionalization of Cyclobutyl Ketones via Norrish-Yang Procedure

The Norrish-Yang reaction is a photochemical process that involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group. wikipedia.orgnih.gov This leads to the formation of a 1,4-diradical intermediate. nih.gov For cyclobutyl aryl ketones, this diradical can undergo cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.govresearchgate.net

This photochemical cyclization represents a formal functionalization of the γ-C–H bond of the cyclobutane ring. nih.govnih.gov The resulting bicyclo[1.1.1]pentan-2-ol is a strained but valuable intermediate. Recent research has shown that this intermediate can undergo a subsequent palladium-catalyzed C–C bond cleavage and functionalization. nih.govresearchgate.netresearchgate.net This two-step sequence allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, which are of significant interest in medicinal chemistry. nih.govnih.gov This strategy provides access to a range of 1,3-disubstituted cyclobutane structures that are otherwise challenging to synthesize. nih.govresearchgate.net

Norrish-Yang Cyclization: The starting cyclobutyl aryl ketone is irradiated with UV light to promote γ-hydrogen abstraction and subsequent cyclization to a bicyclo[1.1.1]pentan-2-ol. nih.govnih.govscispace.com

Palladium-Catalyzed Functionalization: The bicyclic alcohol is then subjected to a palladium catalyst in the presence of various coupling partners (e.g., aryl, heteroaryl, alkenyl, or alkynyl iodides) to yield the cis-1,3-difunctionalized cyclobutane product. nih.govnih.govresearchgate.net

This advanced methodology highlights how classic photochemical reactions can be combined with modern catalytic methods to achieve highly specific and valuable molecular transformations.

Palladium-Catalyzed C-C Cleavage and Functionalization

The synthesis of cyclobutyl ketones and their analogues can be achieved through palladium-catalyzed reactions that involve the cleavage of a C-C bond within a cyclobutane ring. This approach leverages the ring strain of cyclobutanones to drive the reaction forward, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One prominent strategy involves the palladium-catalyzed C-C bond activation of cyclobutanones for the synthesis of various indanone structures. In this process, a σ-alkylpalladium intermediate is generated in situ through the cleavage of the cyclobutanone's C-C bond. This reactive intermediate can then be trapped by various coupling partners, such as N-tosylhydrazones, leading to the formation of functionalized indanones. nih.gov

Another key methodology is the palladium(II)-catalyzed tertiary C−H activation of cyclobutylmethyl ketones. nih.gov This method utilizes a transient directing group, such as an α-amino acid, to guide the palladium catalyst to a specific tertiary C-H bond on the cyclobutane ring. An electron-deficient 2-pyridone ligand is often crucial for enabling this activation. This allows for the direct arylation of the cyclobutane ring, leading to the formation of cyclobutylmethyl ketones with quaternary carbon centers in high yields and with excellent regioselectivity. nih.gov The general scheme for this transformation is shown below:

Starting Material: Cyclobutylmethyl ketone

Reagents: Aryl iodide, Pd(OAc)₂, transient directing group (e.g., α-amino acid), ligand (e.g., electron-deficient 2-pyridone), and a base.

Product: Arylated cyclobutylmethyl ketone

The versatility of palladium catalysis is further demonstrated in the transformation of cyclobutanone O-benzoyloximes into various nitriles through C-C bond cleavage. acs.org This reaction is believed to proceed via two key steps: the oxidative addition of the N-O bond of the oxime to a Pd(0) catalyst, which forms a cyclobutylideneaminopalladium(II) species, followed by β-carbon elimination from this intermediate to yield an alkylpalladium species. The nature of the substituents on the cyclobutane ring and the choice of phosphine (B1218219) ligand can influence the direction of the C-C bond cleavage and, consequently, the final product. acs.org

Furthermore, palladium-catalyzed cyclization coupling reactions using cyclobutanone-derived N-tosylhydrazones have been developed to synthesize benzofuran-3-cyclobutylidenes and spirocyclobutanes. acs.org This domino reaction involves the cyclization of iodoarene-tethered alkynes with the cyclobutanone-derived N-tosylhydrazones, showcasing broad functional group compatibility. acs.org

These palladium-catalyzed methods offer a powerful toolkit for the functionalization of cyclobutane rings and the synthesis of complex molecules containing the cyclobutyl ketone motif. The choice of catalyst, ligand, and directing group allows for a high degree of control over the reaction's outcome.

Bibase-Promoted Brook Rearrangement/Radical-Polar Crossover Cyclization

A novel and efficient methodology for the synthesis of highly substituted and constrained bicyclic systems, which can be precursors or analogues to cyclobutyl ketones, involves a bibase-promoted Brook rearrangement coupled with a radical-polar crossover cyclization (RPCC) process. rsc.orgnih.gov This strategy allows for the construction of complex molecular scaffolds from readily available α-silyl alcohols and olefins under mild and operationally simple conditions, often employing an inexpensive organic photocatalyst. rsc.org

The core of this transformation is a relay sequence that differs from traditional RPCC reactions. rsc.orgnih.gov The proposed mechanism initiates with a bibase-promoted 1,2-silyl transfer from the carbon of an α-silyl (hetero)cyclobutanol to the oxygen atom. This is akin to a 1,2-Brook rearrangement and generates an alkyl radical intermediate under photoredox conditions. nih.gov This highly nucleophilic radical can then react with an olefin to form a new carbon-centered radical. Subsequently, a radical-polar crossover event converts this radical into a carbanion, which then undergoes an in situ intramolecular nucleophilic substitution to yield the constrained bicycloalkane product. nih.gov

The use of two bases is a distinguishing feature of this reaction. nih.gov Control experiments have indicated that both bases are beneficial for the reaction's success, suggesting a new type of bibase-promoted radical reaction. nih.gov The reaction demonstrates good substrate scope and tolerance to various functional groups. rsc.orgresearchgate.net

Below is a table summarizing the key aspects of this synthetic methodology:

| Feature | Description | Reference |

| Reaction Type | Bibase-Promoted Brook Rearrangement/Radical-Polar Crossover Cyclization (RPCC) | rsc.orgnih.gov |

| Starting Materials | α-Silyl alcohols and olefins | rsc.orgnih.gov |

| Key Intermediates | Alkyl radical, carbon radical, carbanion | nih.gov |

| Promoters/Catalysts | Bibase system, organic photocatalyst | rsc.orgnih.gov |

| Key Transformation | 1,2-silyl transfer (Brook rearrangement) followed by radical addition and cyclization | nih.govorganic-chemistry.orgrsc.org |

| Products | Highly substituted constrained bicycloalkanes | rsc.orgresearchgate.net |

This method provides a powerful approach to building complex, three-dimensional structures that are of increasing interest in medicinal chemistry and materials science. The ability to construct these scaffolds from simple precursors under mild conditions highlights the synthetic utility of this bibase-promoted radical-polar crossover strategy.

Simmons-Smith Cyclopropanation and Acid-Catalyzed Pinacol (B44631) Rearrangement for Bicyclic Ketones

A robust and sequential synthetic strategy for the preparation of bicyclic ketones, including 1-substituted bicyclo[2.1.1]hexan-5-ones, involves an initial Simmons-Smith cyclopropanation followed by an acid-catalyzed Pinacol rearrangement. researchgate.netresearchgate.net This two-step process has proven effective for transforming α-hydroxy silyl (B83357) enol ethers and cyclobutanedione derivatives into valuable bicyclic ketone structures. researchgate.netacs.org

The first step, the Simmons-Smith reaction, is a well-established method for the stereospecific conversion of alkenes into cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.govwikipedia.org In the context of this synthetic sequence, the Simmons-Smith reagent is used to cyclopropanate an α-hydroxy silyl enol ether. researchgate.netresearchgate.net

The subsequent step is an acid-catalyzed Pinacol rearrangement of the resulting cyclopropylcarbinol intermediate. The Pinacol rearrangement is a classic organic reaction in which a 1,2-diol is dehydrated to a ketone or aldehyde. organic-chemistry.org In this sequence, the acid catalyst (e.g., p-toluenesulfonic acid) promotes the rearrangement of the cyclopropylcarbinol, leading to ring expansion and the formation of the bicyclic ketone. researchgate.netresearchgate.net

The substrate scope for this sequential reaction is broad, allowing for the synthesis of a variety of 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.net The resulting bicyclic ketones are significant as they can serve as bioisosteres for ortho-substituted arenes and are valuable intermediates in the synthesis of medicinally relevant compounds. researchgate.net For instance, an sp³-rich analog of the antiparasitic and antiviral agent nitazoxanide (B1678950) has been synthesized using a bicyclic ketone prepared through a similar SmI₂-mediated pinacol coupling and acid-catalyzed pinacol rearrangement sequence. acs.org

The table below presents a selection of substrates and their corresponding yields for the synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones via the sequential Simmons-Smith cyclopropanation and p-TsOH-catalyzed pinacol rearrangement of α-hydroxy silyl enol ethers.

| Entry | R Group in α-Hydroxy Silyl Enol Ether | Product (1-Substituted Bicyclo[2.1.1]hexan-5-one) | Yield (%) |

| 1 | Phenyl | 1-Phenylbicyclo[2.1.1]hexan-5-one | 75 |

| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexan-5-one | 72 |

| 3 | 4-Trifluoromethylphenyl | 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexan-5-one | 68 |

| 4 | 2-Thienyl | 1-(Thiophen-2-yl)bicyclo[2.1.1]hexan-5-one | 65 |

| 5 | Cyclohexyl | 1-Cyclohexylbicyclo[2.1.1]hexan-5-one | 80 |

| 6 | n-Butyl | 1-Butylbicyclo[2.1.1]hexan-5-one | 78 |

Data synthesized from findings reported in the synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.netresearchgate.net

This synthetic route highlights a powerful combination of classic and modern organic reactions to construct complex and functionally rich bicyclic ketones.

Chemical Reactivity and Reaction Pathways

Carbonyl Group Reactivity

The ketone's carbonyl group is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions.

The carbonyl carbon of Cyclobutyl 2,5-dichlorophenyl ketone is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The presence of two alkyl groups (the cyclobutyl ring and the dichlorophenyl ring) means it is a ketone, which are generally less reactive than aldehydes towards nucleophilic addition due to steric hindrance and electronic effects. libretexts.org

Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to the formation of a new single bond to the carbonyl carbon and the conversion of the C=O double bond to a C-O single bond.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | Methanol/Ethanol (B145695) for NaBH₄; Diethyl ether/THF for LiAlH₄, followed by aqueous workup |

| Organometallic reagents (e.g., R-MgX) | Grignard reagents (e.g., CH₃MgBr) | Tertiary alcohol | Anhydrous ether or THF |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin | Basic conditions |

| Water (H₂O) | Aqueous acid or base | Hydrate (gem-diol) | Equilibrium reaction |

| Alcohols (R'OH) | Ethanol in the presence of an acid catalyst | Hemiketal/Ketal | Anhydrous conditions with acid catalyst |

The carbonyl group can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (an alkane). The choice of reducing agent determines the final product.

Reduction to Alcohols: Metal hydride reagents are commonly used to reduce ketones to secondary alcohols. wikipedia.orgyoutube.comyoutube.com Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also reduces other functional groups. youtube.com For the reduction of this compound, NaBH₄ in an alcoholic solvent would be a suitable choice to yield (2,5-dichlorophenyl)(cyclobutyl)methanol. youtube.com

Reduction to Alkanes: The complete reduction of the carbonyl group to a CH₂ group can be accomplished under more forcing conditions. Two common methods are the Wolff-Kishner reduction and the Clemmensen reduction.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under basic conditions (e.g., hydrazine, H₂NNH₂, and a strong base like KOH at high temperatures). youtube.com

Clemmensen Reduction: This method employs an amalgamated zinc (Zn(Hg)) in the presence of a strong acid (e.g., concentrated HCl). youtube.com

Table 2: Reduction Reactions of this compound

| Reaction | Reagents | Product |

| Reduction to Alcohol | 1. NaBH₄, Methanol2. H₃O⁺ | (2,5-dichlorophenyl)(cyclobutyl)methanol |

| Wolff-Kishner Reduction | 1. H₂NNH₂, cat. H⁺2. KOH, heat | 1-cyclobutyl-2,5-dichlorobenzene |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-cyclobutyl-2,5-dichlorobenzene |

While ketones are generally less reactive than aldehydes in condensation reactions, they can still participate under specific conditions. libretexts.orglibretexts.orgwikipedia.orglumenlearning.com

Aldol (B89426) Condensation: An aldol condensation involves the reaction of an enolate with a carbonyl compound. libretexts.orglibretexts.orgwikipedia.org this compound possesses α-hydrogens on the cyclobutyl ring, which can be deprotonated to form an enolate. This enolate can then react with another molecule of the ketone (self-condensation) or with a different carbonyl compound (crossed aldol condensation). Crossed aldol reactions are most successful when the partner is a non-enolizable aldehyde, such as benzaldehyde, to minimize side products. libretexts.org The initial aldol addition product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone. libretexts.orgwikipedia.orglumenlearning.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.commdpi.comrsc.orgyoutube.com Common reagents include malonic acid and its esters. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgsigmaaldrich.com The product is an α,β-unsaturated compound. For example, reacting this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would yield a dicyano-substituted alkene. nih.gov

Aromatic Ring Reactivity

The 2,5-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. minia.edu.eguci.edu

Despite being deactivated, the aromatic ring can undergo electrophilic substitution under forcing conditions. minia.edu.eguci.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The chlorine atoms and the acyl group are deactivating and direct incoming electrophiles to specific positions. The two chlorine atoms are ortho, para directors, while the ketone group is a meta director. The positions open for substitution are C3, C4, and C6. The directing effects of the existing substituents will influence the regioselectivity of further substitution. For instance, nitration (using a mixture of nitric acid and sulfuric acid) or further halogenation would likely occur at the positions least sterically hindered and electronically favored by the combined directing effects of the chloro and ketone groups.

Cyclobutyl Ring Reactivity

The cyclobutyl ring, being a strained four-membered ring, can also participate in specific reactions, often involving ring-opening or functionalization. pharmaguideline.commdpi.comresearchgate.net Research on aryl cyclobutyl ketones has shown that the cyclobutyl ring can undergo C-H functionalization. nih.govscispace.comnih.gov For example, Norrish Type II reactions, which involve photochemical excitation of the ketone, can lead to intramolecular hydrogen atom abstraction from the γ-position of the cyclobutyl ring, initiating a cascade of reactions that can lead to functionalized cyclobutane (B1203170) derivatives or ring-opened products. nih.gov Furthermore, under certain catalytic conditions, the strain in the cyclobutyl ring can be exploited to drive ring-opening reactions. pharmaguideline.comresearchgate.netdatapdf.com

Multi-Component Reactions Involving the Ketone Moiety

The Bucherer-Bergs reaction is a classic multi-component reaction that synthesizes 5,5-disubstituted hydantoins from ketones, ammonium (B1175870) carbonate, and an alkali metal cyanide (e.g., potassium or sodium cyanide). encyclopedia.pubwikipedia.orgchem-station.comambeed.com This one-pot synthesis is highly efficient for a wide range of carbonyl compounds, including aliphatic, aromatic, and cyclic ketones. nih.govmdpi.com

The reaction is typically performed by heating the ketone with potassium cyanide and ammonium carbonate in a solvent like aqueous ethanol at temperatures around 60–70°C. encyclopedia.pubnih.gov The generally accepted mechanism involves the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile. mdpi.comalfa-chemistry.com Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the final hydantoin (B18101) product. alfa-chemistry.com For sterically hindered or less reactive ketones, alternative solvents such as acetamide (B32628) or dimethylformamide can be beneficial. encyclopedia.pubmdpi.com

The applicability of the Bucherer-Bergs reaction to this compound would result in the formation of a spirocyclic hydantoin, a valuable scaffold in medicinal chemistry due to the diverse biological activities of hydantoin derivatives. encyclopedia.pubacs.org

Table 1: Overview of the Bucherer-Bergs Reaction

| Component | Role | Notes |

|---|---|---|

| Ketone (e.g., this compound) | Substrate | Provides the carbon backbone for the C5 position of the hydantoin ring. encyclopedia.pub |

| Ammonium Carbonate ((NH₄)₂CO₃) | Reagent | Source of ammonia and carbon dioxide. alfa-chemistry.com |

| Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Reagent | Source of the cyanide nucleophile. wikipedia.org |

| Solvent (e.g., aq. Ethanol) | Medium | Facilitates the reaction; other solvents can be used for difficult substrates. mdpi.com |

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving cyclobutyl ketones is a critical aspect, with significant progress made in achieving high levels of diastereoselectivity and regioselectivity.

Regioselectivity: The presence of multiple reaction sites on the cyclobutane ring necessitates precise control. For instance, palladium-catalyzed C-H activation reactions on cyclobutyl ketones can be directed to specific positions. While β-C-H activation is often favored, strategies have been developed for formal γ-C-H functionalization. nih.gov This is achieved through a Norrish-Yang cyclization to a bicyclo[1.1.1]pentan-2-ol, followed by a stereospecific C-C bond cleavage and arylation, exclusively yielding the cis-1,3-difunctionalized product. nih.govscispace.com The regioselectivity between cleaving the cyclobutyl-acyl or aryl-acyl bond can also be controlled in subsequent rearrangements like the Beckmann and Baeyer-Villiger reactions. nih.gov

Diastereoselectivity: Achieving diastereocontrol is crucial, especially when creating multiple stereocenters. The synthesis of cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones demonstrates excellent diastereoselectivity. nih.gov Similarly, a diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes has been reported to produce 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. nih.gov These products can be further functionalized, for example, through Michael additions, to create 1,1,3,3-tetrasubstituted cyclobutanes with good to excellent diastereomeric ratios. nih.gov

Table 2: Examples of Selective Transformations of Cyclobutyl Ketones

| Reaction Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| Norrish-Yang/C-C Arylation | Regio- and Diastereospecific | cis-1,3-difunctionalized cyclobutanes | nih.govscispace.com |

| Beckmann Rearrangement | Regioselective | Cleavage of aryl-acyl bond to form anilide | nih.gov |

| Baeyer-Villiger Oxidation | Regioselective | Cleavage of cyclobutyl-acyl bond to form ester | nih.gov |

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of ketones, including cyclobutyl ketones, without the need for metal catalysts.

A significant challenge in organocatalysis has been the enantioselective α-functionalization of ketones. However, the development of novel primary amine catalysts, often derived from Cinchona alkaloids, has enabled highly enantioselective α-fluorination of various cyclic ketones. nih.gov This approach overcomes issues of low enamine concentration typically seen with ketones and secondary amine catalysts. nih.gov

More directly relevant to aryl cyclobutyl ketones is the palladium-catalyzed enantioselective β-C(sp³)–H arylation using chiral transient directing groups (TDGs). nih.gov In this strategy, an α-amino acid acts as a TDG, forming a reversible imine linkage with the ketone. nih.gov This directs the palladium catalyst to a specific C-H bond and induces chirality, leading to mono-arylated products with high enantioselectivity. nih.gov This method has proven effective for a range of cyclobutyl ketones and aryl iodides, tolerating various functional groups. nih.gov Interestingly, the enantioselectivity can sometimes be reversed by changing additives like the silver salt used in the reaction. nih.gov

These organocatalytic and transiently directed metal-catalyzed reactions provide a direct pathway to chiral, functionalized cyclobutane structures that are valuable in pharmaceutical and materials science. nih.govresearchgate.net

Derivatization and Functionalization Strategies

Modification of the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for a wide range of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Standard carbonyl chemistry is readily applicable to aryl cyclobutyl ketones. chemicalbook.com The carbonyl group can undergo reduction to the corresponding secondary alcohol, (cyclobutyl)(2,5-dichlorophenyl)methanol, using hydride reagents like sodium borohydride (B1222165). Further reduction under harsher conditions, such as the Clemmensen or Wolff-Kishner reduction, can lead to complete deoxygenation to form 1-cyclobutyl-2,5-dichlorobenzene.

Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon allows for the introduction of various alkyl or aryl groups, yielding tertiary alcohols. Another key transformation is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. For instance, reaction with methylenetriphenylphosphorane (B3051586) would yield 1-(1-(2,5-dichlorophenyl)vinyl)cyclobutane.

The ketone can also participate in condensation reactions . For example, a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326), in the presence of a base, can form a new alkene derivative. chemicalbook.com Furthermore, the ketone can be converted into an ester through a Baeyer-Villiger oxidation , where treatment with a peroxy acid would likely lead to the formation of either cyclobutyl 2,5-dichlorobenzoate (B1240473) or 2,5-dichlorophenyl cyclobutanecarboxylate, with the regioselectivity depending on the migratory aptitude of the aryl and cyclobutyl groups. chemicalbook.com

Table 1: Representative Carbonyl Group Modifications

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction (Alcohol) | NaBH4, MeOH | Secondary Alcohol |

| Reduction (Alkane) | Zn(Hg), HCl or H2NNH2, KOH, heat | Alkane |

| Grignard Addition | R-MgBr, Et2O | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Baeyer-Villiger Oxidation | m-CPBA | Ester |

| Knoevenagel Condensation | CH2(CN)2, base | Alkene Derivative |

Functionalization of the Chlorinated Phenyl Moiety

The 2,5-dichlorophenyl ring presents opportunities for functionalization, primarily through substitution of the chlorine atoms, although the presence of the deactivating ketone group influences reactivity.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the phenyl ring. The chlorine atoms, activated by the electron-withdrawing ketone group, can be displaced by strong nucleophiles. For an SNAr reaction to proceed, the leaving group (chloride) should ideally be ortho or para to a strong electron-withdrawing group. In this case, the ketone group at the 1-position activates the chlorine at the 2-position (ortho). The reaction with nucleophiles such as alkoxides (e.g., sodium methoxide) or amines could lead to the substitution of one or both chlorine atoms, although harsh conditions might be necessary.

Transition metal-catalyzed cross-coupling reactions represent a more versatile approach. Reactions like the Suzuki, Heck, or Sonogashira couplings could potentially be employed to replace the chlorine atoms with aryl, vinyl, or alkynyl groups, respectively. These reactions would typically require a palladium or other transition metal catalyst and appropriate reaction partners (e.g., boronic acids for Suzuki coupling).

Transformations of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, while relatively stable, can undergo a number of transformations, often driven by the release of ring strain.

Ring expansion is a common reaction for cyclobutyl ketones. For instance, treatment with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst can lead to the formation of a 2-(2,5-dichlorophenyl)cyclopentanone. The reaction proceeds via insertion of a methylene group into one of the C-C bonds of the cyclobutane ring adjacent to the carbonyl group. Photochemical methods can also induce ring expansion.

A sequential C-H/C-C functionalization strategy has been developed for aryl cyclobutyl ketones, allowing for the stereospecific introduction of substituents at the C3 (gamma) position of the cyclobutyl ring. chemicalbook.com This process involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization with various coupling partners to yield cis-1,3-difunctionalized cyclobutanes. chemicalbook.com This methodology is particularly effective for aryl cyclobutyl ketones with electron-withdrawing groups on the aromatic ring. chemicalbook.com

Table 2: Key Transformations of the Cyclobutyl Ring

| Reaction Type | Key Features | Resulting Structure |

|---|---|---|

| Ring Expansion | Reaction with diazomethane derivatives and a Lewis acid catalyst. | Cyclopentanone derivative |

| γ-C-H Functionalization | Norrish-Yang cyclization followed by Pd-catalyzed C-C cleavage/functionalization. chemicalbook.com | cis-1,3-Difunctionalized cyclobutane |

Synthesis of Spirocycles and Bicycloalkanes Containing the Cyclobutyl Ketone Moiety

The cyclobutyl ketone framework is a valuable starting point for the synthesis of more complex polycyclic systems like spirocycles and bicycloalkanes.

Spirocycles , which contain two rings connected by a single common atom, can be synthesized from cyclobutyl ketones. One common strategy involves an intramolecular addition to the carbonyl group. For example, functionalizing the cyclobutyl ring with a side chain containing a nucleophilic group could lead to an intramolecular cyclization onto the ketone, forming a spirocyclic alcohol. Alternatively, catalytic arylboration of spirocyclic cyclobutenes, which can be derived from cyclobutyl ketones, provides access to highly substituted spiro[3.n]alkanes.

The synthesis of bicycloalkanes can be achieved through various intramolecular reactions. As mentioned earlier, the Norrish-Yang reaction of cyclobutyl aryl ketones produces bicyclo[1.1.1]pentan-2-ol derivatives. chemicalbook.com These strained bicyclic systems are valuable in their own right and as intermediates for further functionalization. Recent methods have also focused on the synthesis of bicyclo[1.1.1]pentane ketones as bioisosteres for phenyl rings in medicinal chemistry.

Generation of Complex Scaffolds for Chemical Biology

Cyclobutane-containing molecules are of increasing interest in medicinal chemistry and chemical biology due to their unique three-dimensional structures. chemicalbook.com The rigidity and defined geometry of the cyclobutane ring can confer favorable pharmacological properties, such as improved metabolic stability and binding affinity, by acting as conformationally restricted linkers or as non-planar bioisosteres for aromatic rings. chemicalbook.com

The derivatization of Cyclobutyl 2,5-dichlorophenyl ketone provides access to a wide array of complex scaffolds. The ability to functionalize all three components of the molecule—ketone, phenyl ring, and cyclobutyl ring—allows for the creation of diverse molecular shapes and the precise placement of pharmacophoric features. For instance, the 1,3-difunctionalized cyclobutanes obtained via the C-H functionalization strategy are valuable building blocks for drug discovery. chemicalbook.com These scaffolds can be further elaborated to mimic or constrain the conformations of bioactive peptides or to serve as cores for combinatorial libraries aimed at identifying new biologically active agents.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Cyclobutyl 2,5-dichlorophenyl ketone, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the cyclobutyl group. The multiplicity (splitting pattern) and integration of these signals would be key to confirming the substitution pattern of the aromatic ring and the connectivity of the cyclobutyl moiety.

¹³C-NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The characteristic chemical shift of the carbonyl carbon in the ketone would be a key diagnostic peak. Additionally, distinct signals would be expected for the aromatic carbons (including those bearing chlorine atoms) and the aliphatic carbons of the cyclobutyl ring.

No specific ¹H-NMR or ¹³C-NMR data for this compound is publicly available at this time.

Interactive ¹H-NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic-H | |||

| Aromatic-H | |||

| Aromatic-H | |||

| CH (methine) | |||

| CH₂ (methylene) | |||

| CH₂ (methylene) |

Interactive ¹³C-NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

| C=O (Ketone) | |

| C-Cl | |

| C-Cl | |

| C (Aromatic) | |

| CH (Aromatic) | |

| CH (Aromatic) | |

| CH (Aromatic) | |

| CH (Cyclobutyl) | |

| CH₂ (Cyclobutyl) | |

| CH₂ (Cyclobutyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the ketone functional group, typically appearing in the range of 1680-1700 cm⁻¹ for aryl ketones. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-Cl stretching vibrations.

No specific IR absorption data for this compound is publicly available at this time.

Interactive IR Data Table (Hypothetical)

| Frequency (cm⁻¹) | Intensity | Assignment |

| Strong | C=O Stretch (Ketone) | |

| Medium-Weak | Aromatic C-H Stretch | |

| Medium | Aliphatic C-H Stretch | |

| Medium-Strong | C-Cl Stretch |

Mass Spectrometry (LC-MS, UPLC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be used to determine the molecular ion peak, which corresponds to the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern would offer further structural clues.

No specific mass spectrometry data for this compound is publicly available at this time.

Diffraction Techniques for Solid-State Structure Analysis

Diffraction techniques are essential for determining the arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule. This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule, as well as provide detailed information about its conformation in the solid state.

No single crystal X-ray diffraction data for this compound has been found in the public domain.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. While it does not provide the detailed atomic coordinates of a single crystal analysis, it is a valuable tool for identifying crystalline phases, assessing sample purity, and studying polymorphism.

No powder X-ray diffraction pattern for this compound is currently available in public databases.

Chromatographic Separation and Quantification Methods

Chromatography is fundamental to the analysis of this compound, providing the means to separate the compound from reaction mixtures, impurities, and byproducts, as well as to quantify its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds. For ketones, analysis is often enhanced through derivatization, which improves detection sensitivity. A common and effective method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, allowing for sensitive detection using a UV-Vis Diode-Array Detector (DAD). researchgate.net

A typical HPLC method for the analysis of ketones as their DNPH derivatives involves a reversed-phase column with a gradient elution program. researchgate.net This approach ensures efficient separation of the target analyte from other components in the sample matrix. The methodology is noted for being simple, rapid, and reproducible. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound-DNPH Derivative

| Parameter | Condition | Source |

| Column | Supelco C18 (25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of (Methanol/Acetonitrile) and Water | researchgate.net |

| Detector | UV-Vis Diode-Array Detector (DAD) | researchgate.net |

| Wavelength | 365 nm | researchgate.net |

| Injection Volume | 20 µL | |

| Flow Rate | 1.0 mL/min |

Table 2: Typical Performance Data for Ketone Analysis by HPLC-DAD

| Analyte | Retention Time (min) | Limit of Detection (mg/L) |

| Cyclopentanone-DNPH | (Hypothetical) 12.5 | 10-20 |

| Acetone-DNPH | (Hypothetical) 8.2 | 10-20 |

| Acetophenone-DNPH | (Hypothetical) 15.1 | 10-20 |

Data adapted from typical ranges for ketone analysis. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is an ideal method for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Standardized methods, such as those developed by the National Institute for Occupational Safety and Health (NIOSH) for ketones, provide a robust framework for analysis. beilstein-journals.orgspectroscopyonline.com These methods specify parameters for the column, carrier gas, and temperature programming to ensure reliable and reproducible results. Sample preparation typically involves dissolving the analyte in a suitable solvent, such as carbon disulfide, before injection. beilstein-journals.org

Table 3: Typical Gas Chromatography Parameters based on NIOSH Method 2555

| Parameter | Condition | Source |

| Technique | Gas Chromatography, Flame Ionization Detector (GC-FID) | spectroscopyonline.com |

| Column | Capillary, fused silica, 30 m x 0.53-mm ID, 3.0-µm film (e.g., crossbonded 35% diphenyl - 65% dimethyl polysiloxane) | spectroscopyonline.com |

| Carrier Gas | Helium, ~1 mL/min | spectroscopyonline.com |

| Injection Volume | 1 µL | spectroscopyonline.com |

| Temperatures | ||

| Injector | 250°C | spectroscopyonline.com |

| Detector | 300°C | spectroscopyonline.com |

| Column | 40°C (1 min hold), then ramp at 8°C/min to 200°C | spectroscopyonline.com |

| Desorption | 1 mL Carbon Disulfide (CS₂) for 30 minutes | spectroscopyonline.com |

Thermoanalytical Techniques

Thermoanalytical techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound, these methods provide critical information about its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is essential for determining the thermal stability, decomposition temperatures, and volatile content of a compound. TGA can be used as a screening method to quickly assess the composition of pharmaceutical preparations and other materials. nih.gov

Table 4: Hypothetical Thermal Decomposition Profile for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Stage 1 | 200 - 350 | ~25-35% | Initial decomposition, likely involving the loss of the cyclobutyl group. |

| Stage 2 | 350 - 550 | ~65-75% | Decomposition of the dichlorinated aromatic ring structure. |

| Residue | > 550 | < 5% | Residual char. |

This table is illustrative and based on the general thermal behavior of aromatic ketones. researchgate.net

In Situ Monitoring for Reaction Kinetics (e.g., Raman Techniques)

Understanding the kinetics of a chemical reaction is crucial for process optimization and control. In situ spectroscopic techniques, such as Raman spectroscopy, allow for real-time monitoring of a reaction as it proceeds, without the need for sample extraction. nih.gov

Raman spectroscopy is particularly well-suited for monitoring reactions involving this compound due to its ability to track changes in specific molecular vibrations. mdpi.com A key application is monitoring the progress of photochemical reactions, such as the Norrish-Yang cyclization, where an aryl ketone is converted into a different product. acs.org In such a reaction, the intensity of the characteristic carbonyl (C=O) stretching band of the ketone reactant would be monitored. acs.org As the reaction progresses, this peak would decrease in intensity, while new peaks corresponding to the product's functional groups would appear and grow. This provides a direct, non-invasive measure of reaction conversion over time. mdpi.comacs.org

Table 5: Key Raman Shifts for In Situ Monitoring of a Hypothetical Reaction

| Functional Group | Raman Shift (cm⁻¹) | Species | Monitoring Role |

| Ketone Carbonyl (C=O) | ~1680 | Reactant (this compound) | Peak intensity decreases as reaction proceeds. acs.org |

| Aryl-Carbon Stretch | ~1255 | Reactant (this compound) | Peak intensity decreases as reactant is consumed. acs.org |

| Hydroxyl (O-H) | ~3200-3600 | Product (e.g., bicyclo[1.1.1]pentanol derivative) | Peak appears and grows as product is formed. |

| C-O Stretch | ~1000-1200 | Product (e.g., bicyclo[1.1.1]pentanol derivative) | Peak appears and grows, indicating product formation. |

Raman shifts are approximate and can vary based on molecular environment.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity Investigations

There is currently a lack of specific studies detailing the antimicrobial or antifungal properties of Cyclobutyl 2,5-dichlorophenyl ketone. However, the broader class of ketone-containing compounds has been a subject of antimicrobial research. For instance, some studies on synthetic ketones and their derivatives have shown a range of activities. One study demonstrated that while some substituted ketones showed no activity against tested bacterial and fungal strains, a particular ketone derivative exhibited moderate activity against Candida albicans. nih.gov Another study on aromatic esters of amino alcohols, which also contained ketone functionalities, found that cyclic derivatives generally possessed greater antimicrobial activity than their open-chain counterparts, with an o-chlorophenyl ester showing notable antifungal effects. nih.gov

The presence of chlorine atoms on the phenyl ring is also a significant feature. Halogenated compounds are known to sometimes exhibit enhanced biological activities. For example, a study on naphthoquinones found that the inclusion of chlorine atoms could alter the antimicrobial spectrum of the parent compound. mdpi.com Given that the antimicrobial activity of related chemical classes can be influenced by such structural features, specific investigation into this compound is warranted to determine its potential as an antimicrobial agent.

Anticancer Potential and Antitumor Activity Studies

The potential for this compound to exhibit anticancer activity is an area of significant interest, primarily due to the established antitumor properties of compounds containing dichlorophenyl and ketone moieties.

One of the most critical targets in cancer chemotherapy is the protein tubulin, which is essential for cell division. nih.gov Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Compounds containing a dichlorophenyl group have been identified as tubulin polymerization inhibitors. For example, a series of benzimidazole (B57391) derivatives were synthesized, and compounds bearing a dichlorophenyl group were found to be potent inhibitors of tubulin polymerization. nih.gov Although direct evidence for this compound is not available, its dichlorophenyl moiety suggests that it could potentially interact with the colchicine (B1669291) binding site on tubulin, a common mechanism for tubulin inhibitors. nih.gov The synthesis and biological evaluation of various complex natural product analogues, such as epothilones, have also included cyclobutyl moieties, indicating the compatibility of this ring system within molecules designed to target tubulin. cornellpharmacology.orgnih.gov

Table 1: Examples of Compounds with Related Structural Motifs and their Anticancer Activity

| Compound Class | Relevant Structural Moiety | Observed Anticancer Activity/Mechanism |

|---|---|---|

| Benzimidazole Derivatives | Dichlorophenyl group | Tubulin polymerization inhibition, cell cycle arrest at G2/M phase. nih.gov |

| Epothilone (B1246373) Analogues | Cyclobutyl group | Antineoplastic activity, tubulin interaction. cornellpharmacology.orgnih.gov |

This table is for illustrative purposes based on related compounds and does not represent data for this compound itself.

Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on proteins and are considered important targets in cancer therapy. nih.govnih.gov Notably, research into dual-target inhibitors has shown that compounds with cyclobutyl substitutions can exhibit good binding affinity to bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. nih.gov Specifically, certain dihydropteridinone derivatives with cyclobutyl groups have been highlighted for their rational design as dual BET/kinase inhibitors. nih.gov This suggests that the cyclobutyl moiety of this compound could potentially play a role in binding to bromodomains, representing another avenue for its potential anticancer activity that merits further investigation.

Role as Pharmaceutical Intermediates and Drug Precursors

Cyclobutyl ketones, and more broadly 1,3-disubstituted cyclobutanes, are recognized as increasingly important scaffolds in medicinal chemistry. nih.gov Their rigid, puckered geometry can offer advantages in drug design by providing conformationally restricted alternatives to more flexible linkers, which can enhance metabolic stability and binding efficiency. nih.gov

Cyclobutyl aryl ketones serve as readily available starting materials for the synthesis of more complex, cis-1,3-difunctionalized cyclobutanes through strategies like sequential C-H/C-C functionalization. nih.gov These functionalized products are valuable building blocks for pharmaceutical analogues. The ketone group itself can participate in a variety of standard chemical transformations, allowing for the creation of diverse molecular architectures. nih.gov Therefore, this compound holds significant potential as a key intermediate in the synthesis of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

While specific SAR studies for this compound are not documented, general principles from related compound classes can provide insights. For dichlorophenyl-containing compounds, the position and number of chlorine atoms on the phenyl ring are often critical for biological activity. In various series of compounds, these substitutions significantly influence potency and selectivity for their biological targets. nih.gov Similarly, the nature of the group attached to the ketone can dramatically alter the compound's properties.

For cyclobutyl-containing molecules, the stereochemistry and substitution pattern on the cyclobutane (B1203170) ring are crucial. For example, in the development of epothilone analogues, both cis- and trans-cyclobutyl variants were synthesized and evaluated, demonstrating the importance of stereoisomerism for biological activity. cornellpharmacology.org Any future therapeutic development involving this compound would necessitate extensive SAR studies to optimize its structure for a desired biological effect.

Exploration in Agrochemical Applications

The potential utility of this compound in agrochemical applications is largely unexplored. However, the history of chlorinated hydrocarbons, such as DDT, as potent insecticides highlights the potential for chlorinated organic compounds to possess pesticidal properties. unipd.it These compounds often act as neurotoxins in insects. unipd.it While many older chlorinated pesticides have been restricted due to environmental concerns, the development of new, more targeted, and less persistent agrochemicals is an ongoing area of research. The unique combination of a dichlorophenyl group and a cyclobutyl ketone moiety in this compound makes it a candidate for screening in agrochemical discovery programs, although no such studies have been publicly reported to date.

Environmental Impact and Fate Research

Environmental Transport and Mobility Studies

No specific studies on the environmental transport and mobility of Cyclobutyl 2,5-dichlorophenyl ketone were found. To assess these properties, data on its water solubility, soil sorption coefficient (Koc), and vapor pressure would be required. This information is critical for understanding its potential to move through soil, leach into groundwater, or volatilize into the atmosphere.

Degradation Pathways in Environmental Compartments

Detailed degradation pathways for this compound in various environmental compartments have not been documented.

There is no available research on the biodegradation of this compound by specific microorganisms or in environmental media like soil and sediment.

Information regarding the atmospheric half-life or the products of photochemical decomposition of this compound is not available. Such studies would typically involve determining its reaction rate with hydroxyl radicals in the atmosphere.

No studies were identified that investigate the hydrolysis or other reactions of this compound in aqueous systems. The stability of the compound in water under various pH and temperature conditions is unknown. While general principles of aqueous reactions exist academie-sciences.fr, specific data for this compound is absent.

Bioaccumulation Potential Assessments

An assessment of the bioaccumulation potential requires the octanol-water partition coefficient (Log Kow). No experimentally determined or reliably estimated Log Kow value for this compound was found. This value is essential for predicting whether the compound is likely to accumulate in the fatty tissues of organisms. For comparison, related organochlorine compounds like DDT are known for their lipophilic nature and tendency to bioaccumulate. wikipedia.org

Detection and Monitoring in Environmental Samples

No specific analytical methods or monitoring data for the detection of this compound in environmental samples such as water, soil, or air have been published. While general methods for detecting pesticides and other contaminants in the environment are well-established mdpi.com, methods validated for this specific compound are not documented.

Sources of Environmental Release and Mitigation Strategies

The primary source of environmental release for a compound like cyclobutrifluram (B12774741) is its application in agricultural and turf management settings. researchgate.netepa.gov As a pesticide, it is intentionally introduced into the environment to protect crops.

Sources of Environmental Release:

Agricultural and Horticultural Application: Cyclobutrifluram is proposed for use on a variety of crops including cotton, soybeans, romaine lettuce, and ornamentals, as well as on turfgrass found on golf courses, sports fields, and lawns. epa.govapvma.gov.au Application methods include seed treatments and soil treatments formulated as a suspension concentrate. herts.ac.uk

Runoff and Leaching: Due to its persistence in soil and water, there is potential for cyclobutrifluram to move from the application site to adjacent areas. publicnow.com Parent cyclobutrifluram has the potential to be transported to surface waters through runoff and erosion, which can contribute to both acute and chronic environmental exposure. publicnow.com

Spray Drift: During application, particularly ground applications, there is a risk of spray drift, where the pesticide is carried by wind to non-target areas. environmentalprotectionnetwork.org

Environmental Fate and Persistence:

Regulatory assessments by agencies like the U.S. Environmental Protection Agency (EPA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have found cyclobutrifluram to be persistent in the environment. apvma.gov.aupublicnow.com

During its degradation process, the cyclobutrifluram molecule, which has a cyclobutyl carboxamide bridge connecting a dichlorophenyl ring and a trifluoromethylpyridinyl ring, can break apart. publicnow.com One of the resulting degradates is 2,4-Dichlorobenzoic acid (CGA177291), a derivative of the dichlorophenyl ring structure. publicnow.com

The persistence of the parent compound, cyclobutrifluram, is notable. Studies have shown that it degrades slowly in most environmental conditions. publicnow.com The table below summarizes the environmental persistence of cyclobutrifluram.

| Environmental Compartment | Half-life (t½) | Persistence Classification |

| Aerobic Soil Metabolism | 198 to 1097 days | Persistent |

| Aerobic Aquatic Metabolism | 713 to 776 days | Persistent |

| Anaerobic Aquatic Metabolism | 677 to 1230 days | Persistent |

| Soil Photolysis | 30 days (estimated at 40°N latitude) | - |

| Water Photolysis | 11 to 24 days (estimated in summer sunlight) | - |

| Hydrolysis | Stable at pH 4, 7, and 9 | Stable |

| This table is based on data from environmental fate studies of cyclobutrifluram. apvma.gov.aupublicnow.com |

Mitigation Strategies:

Mitigation strategies for pesticides like cyclobutrifluram focus on minimizing non-target exposure and environmental contamination. These are primarily implemented through regulatory oversight and labeled use instructions.

Application Restrictions: To minimize spray drift, regulations may include mandatory downwind buffers and restrictions on application parameters such as wind speed, droplet size, and spray release height for ground applications. environmentalprotectionnetwork.org

Use of Less Persistent Alternatives: Where possible, the use of pesticides with shorter environmental half-lives can reduce long-term contamination. However, the development of new, effective, and less persistent nematicides has been a challenge for the agricultural industry. researchgate.net

Biological Seed Treatments: As an alternative to chemical treatments, biological seed treatments are being explored and are considered to have a better environmental safety profile. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of cyclobutyl-containing molecules is often their synthesis. Traditional methods can be complex and may not offer adequate control over stereochemistry. nih.govresearchgate.netdocumentsdelivered.comscispace.com Future research will likely focus on developing more efficient and environmentally benign synthetic pathways to Cyclobutyl 2,5-dichlorophenyl ketone and its derivatives.

One promising approach involves the application of modern C–H functionalization techniques. Research by Fan et al. (2023) has demonstrated a sequential C–H/C–C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govresearchgate.netscispace.com This method, which utilizes a Norrish-Yang procedure followed by a palladium-catalyzed C–C cleavage and functionalization, could be adapted for the synthesis of derivatives of this compound with high stereocontrol. nih.gov A significant challenge in this area is that electron-rich aryl cyclobutyl ketones have been shown to be poor substrates for the Norrish-Yang cyclization, which could limit the scope of derivatization. nih.gov

Future efforts may also explore photocatalytic [2+2] cycloadditions, which have emerged as a powerful tool for the construction of cyclobutane (B1203170) rings. organic-chemistry.org The development of catalysts that can facilitate the cycloaddition of appropriately substituted alkenes would represent a significant advancement.

Key Research Goals:

Adaptation of C–H functionalization strategies for the synthesis of this compound derivatives.

Exploration of photocatalytic methods for the direct construction of the substituted cyclobutane ring.

Deeper Understanding of Reaction Mechanisms and Stereocontrol